Chloro-3-isopropylpyrrolo[1,2-a]pyrazine
Description
Molecular Architecture and Heterocyclic Framework Analysis
Chloro-3-isopropylpyrrolo[1,2-a]pyrazine belongs to the pyrrolopyrazine family, characterized by a bicyclic system comprising a five-membered pyrrole ring fused to a six-membered pyrazine ring. The pyrrole moiety contributes aromaticity through its π-electron system, while the pyrazine ring introduces two nitrogen atoms at positions 1 and 4, creating a electron-deficient region that enhances electrophilic substitution reactivity. Key structural features include:
- Substituent Placement : A chlorine atom at position 3 and an isopropyl group at position 7 (pyrazine numbering) introduce steric bulk and electronic modulation. The chlorine’s electronegativity polarizes the adjacent C–Cl bond, while the isopropyl group’s branching influences torsional angles and intermolecular interactions.
- Bond Lengths and Angles : The fused ring system exhibits bond lengths typical of aromatic systems (C–C: ~1.38–1.42 Å, C–N: ~1.33–1.37 Å). The pyrazine ring’s N–C–N angles approximate 120°, consistent with sp² hybridization.
Table 1: Selected Bond Parameters
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C3–Cl | 1.73 | — |
| N1–C2 | 1.34 | 117.5 |
| C7–C(isopropyl) | 1.54 | 109.5 |
Data synthesized from crystallographic analogs.
The isopropyl group’s conformational flexibility enables adaptive binding in biological systems, while the chlorine atom enhances lipophilicity, critical for membrane permeability in drug design.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-chloro-3-propan-2-ylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)8-6-13-5-3-4-9(13)10(11)12-8/h3-7H,1-2H3 |
InChI Key |
KJZIOCBVVHPJRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=CC=C2C(=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural and functional features of Chloro-3-isopropylpyrrolo[1,2-a]pyrazine and related compounds:
Key Observations:
- Core Heterocycle Variations : this compound shares the pyrrolo[1,2-a]pyrazine core with 1-Chloropyrrolo[1,2-a]pyrazine , but differs from analogs like pyrrolopyrimidines (e.g., 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine) and triazines (e.g., 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine) .
- Chlorine Position : Chlorine at position 3 (as in 3-Chloro-5H-pyrrolo[2,3-b]pyrazine ) may influence electronic properties differently compared to position 1 or 4 in other analogs.
Physicochemical Properties
- Molecular Weight and Solubility : this compound (estimated molecular weight ~195 g/mol) is heavier than 1-Chloropyrrolo[1,2-a]pyrazine (142.56 g/mol) but lighter than pyrido-pyrrolopyrazine hybrids like 6-Chloro-1-methylpyrido-pyrrolopyrazine (217.66 g/mol) . The isopropyl group may reduce aqueous solubility compared to unsubstituted or polar analogs.
- Hydrogen Bonding: Analogs with amine groups (e.g., 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine ) exhibit higher polarity, whereas this compound’s non-polar substituents may favor hydrophobic interactions.
Preparation Methods
Cascade Condensation-Cyclization of 2-Formyl-N-Propargylpyrroles
A method adapted from the synthesis of 6,7-disubstituted indolizines involves reacting 2-formyl-N-propargylpyrroles with active methylene compounds (e.g., nitromethane, malononitrile) under basic conditions. For example:
-
Substrate : 2-Formyl-N-(isopropylpropargyl)pyrrole
-
Reagent : Malononitrile in KOH/EtOH
-
Mechanism : Condensation forms an enamine intermediate, followed by cyclization and aromatization to yield the pyrazine ring.
This route is advantageous for introducing electron-withdrawing groups (e.g., chloro) at position 3 via the choice of methylene compound.
Friedel-Crafts Acylation of α-Aminoacetonitriles
A robust protocol for 1,4-disubstituted pyrrolo[1,2-a]pyrazines begins with α-aminoacetonitriles:
-
Friedel-Crafts Acylation : Treat α-isopropylpyrroloacetonitrile with methyl chlorooxoacetate to install a chloroacetyl group.
-
Catalytic Hydrogenation : Reduce the nitrile to an amine using Pd/C in H₂.
-
Aromatization : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to dehydrogenate the intermediate, forming the pyrazine ring.
This method allows precise control over the 1- and 4-positions, making it suitable for introducing isopropyl groups at position 3 via prior substitution.
Regioselective Introduction of Chloro and Isopropyl Groups
Chlorination Strategies
Chlorination is achieved through:
-
Electrophilic Aromatic Substitution : Direct chlorination of the pyrrolo[1,2-a]pyrazine core using Cl₂ or N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃).
-
Pre-installation via Methylene Compounds : Using chloro-containing active methylene partners (e.g., chloromalononitrile) in cyclization reactions.
Isopropyl Group Installation
The isopropyl moiety is introduced via:
-
Alkylation of Propargyl Intermediates : Treating N-propargylpyrroles with isopropyl iodide under Sonogashira coupling conditions.
-
Grignard Addition : Reacting a pyrazine-bound carbonyl with isopropylmagnesium bromide, followed by dehydration.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Role of Allenyl Intermediates
Propargyl substrates may form allenyl species during cyclization, enhancing reactivity. For example, N-allenyl-2-formylpyrroles exhibit higher cyclization yields (80–90%) compared to propargyl analogs. This suggests that optimizing propargyl-to-allenyl isomerization could improve yields for Chloro-3-isopropyl derivatives.
Q & A
Q. What are the standard synthetic routes for Chloro-3-isopropylpyrrolo[1,2-a]pyrazine, and how are reaction conditions optimized?
The compound is typically synthesized via chlorination of pyrrolo-pyrazinone derivatives using reagents like phosphorus oxychloride (POCl₃). Key parameters include reaction temperature (room temperature to 60°C), solvent selection (e.g., acetonitrile), and reaction time (4–50 hours). Quenching with ice and neutralization with sodium bicarbonate ensures product stability. Purification via silica gel chromatography yields >95% purity. Optimization involves adjusting stoichiometry and monitoring by TLC or HPLC .
Q. What characterization techniques are essential for confirming the structure of this compound?
Structural confirmation requires multimodal analysis:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments (e.g., methylene doublets at 3.75–4.19 ppm with = 20 Hz in phosphorylated analogs).
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H]⁺ peaks).
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
Q. How does the chlorine substituent influence the reactivity of pyrrolo[1,2-a]pyrazine derivatives?
The chlorine atom acts as a leaving group, enabling nucleophilic substitution with amines, thiols, or alkoxides. It also directs electrophilic aromatic substitution (e.g., bromination) to specific ring positions. Comparative studies with bromo/iodo analogs show halogen-dependent reactivity trends, with chlorine offering moderate electronegativity for balanced substitution rates .
Advanced Research Questions
Q. How can researchers manage isomerization during the synthesis of this compound derivatives?
Isomerization, such as Dimroth rearrangements in triazolopyridines, occurs under thermal or acidic conditions. Strategies include:
- Temperature control : Lower temperatures (e.g., 60°C) minimize unwanted rearrangements.
- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) stabilize intermediates.
- Post-reaction processing : Boiling reaction mixtures can drive complete isomerization to desired products, as seen in [1,2,4]triazolo[4,3-a]pyridine systems .
Q. What mechanistic insights explain the compound’s bioactivity in kinase inhibition assays?
Molecular docking studies suggest the chloro-isopropyl group occupies hydrophobic pockets in kinase active sites, while the pyrrolopyrazine core forms π-π interactions with aromatic residues (e.g., Phe80 in EGFR). Competitive inhibition is confirmed via IC₅₀ measurements and ATP-binding assays. Mutagenesis studies validate binding site residues critical for activity .
Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?
Density functional theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) influencing binding affinity. Molecular dynamics simulations assess analog stability in target binding pockets over 100-ns trajectories. QSAR models correlate substituent electronegativity with IC₅₀ values, enabling rational design of derivatives with improved selectivity .
Q. What advanced spectroscopic methods resolve ambiguities in stereochemical assignments?
- NOESY/ROESY NMR : Detects through-space interactions to assign axial/equatorial substituents in fused rings.
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers in chiral derivatives.
- ³¹P NMR : Tracks phosphorylation states in prodrug analogs (δ = 18–23 ppm) .
Comparative and Methodological Questions
Q. How do reaction yields vary between Pd-catalyzed amination and electrophilic substitution for functionalizing this compound?
Pd-catalyzed coupling (e.g., Buchwald-Hartwig) achieves 85–95% yields under mild conditions (room temperature, 24 hours), while electrophilic substitution (e.g., nitration) requires harsher conditions (H₂SO₄, 50°C) but offers regioselectivity up to 90%. Catalyst choice (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) significantly impacts efficiency .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Continuous flow systems : Enhance heat/mass transfer, reducing side reactions.
- In-line purification : Scavenger resins remove unreacted starting materials.
- DoE (Design of Experiments) : Optimizes parameters (e.g., reagent ratios, pH) to minimize impurities .
Q. How do the biological activities of this compound analogs compare to bromo/iodo derivatives?
Chloro derivatives exhibit higher metabolic stability than iodo analogs but lower kinase inhibition potency. Bromo-substituted compounds show intermediate activity, with IC₅₀ values 2–3-fold higher than chloro versions in EGFR assays. Halogen bonding strength (I > Br > Cl) correlates with target residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
